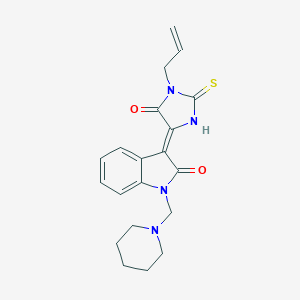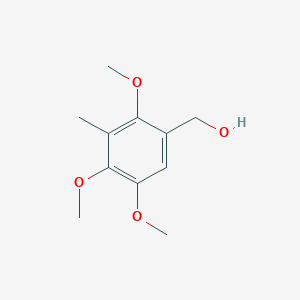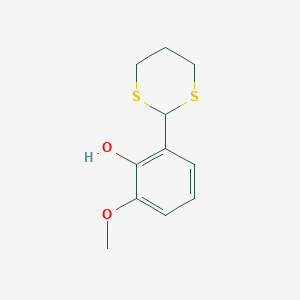
(3Z)-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)-1-(piperidin-1-ylmethyl)indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)-1-(piperidin-1-ylmethyl)indol-2-one is a compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been extensively studied for its various biological activities.
Mecanismo De Acción
The exact mechanism of action of (3Z)-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)-1-(piperidin-1-ylmethyl)indol-2-one is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
(3Z)-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)-1-(piperidin-1-ylmethyl)indol-2-one has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit angiogenesis and metastasis, which are two important processes involved in cancer progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of (3Z)-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)-1-(piperidin-1-ylmethyl)indol-2-one is its potent antitumor activity. This makes it an attractive candidate for the development of new anticancer drugs. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on (3Z)-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)-1-(piperidin-1-ylmethyl)indol-2-one. One of the areas of research could be the development of new derivatives of this compound with improved solubility and bioavailability. Additionally, the mechanism of action of this compound could be further elucidated to identify new targets for anticancer therapy. Finally, the potential applications of this compound in other areas such as antimicrobial and antifungal therapy could also be explored.
Métodos De Síntesis
The synthesis of (3Z)-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)-1-(piperidin-1-ylmethyl)indol-2-one involves a multi-step process. The starting material is indole-2-carboxylic acid, which is converted into the corresponding acid chloride. This is then reacted with piperidine to form the piperidinyl derivative. The final step involves the addition of the imidazole ring to the indole nucleus, which is achieved by reacting the piperidinyl derivative with thiosemicarbazide.
Aplicaciones Científicas De Investigación
(3Z)-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)-1-(piperidin-1-ylmethyl)indol-2-one has been extensively studied for its various biological activities. It has been found to exhibit potent antitumor activity in various cancer cell lines. Additionally, it has also been shown to possess antimicrobial and antifungal properties.
Propiedades
Nombre del producto |
(3Z)-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)-1-(piperidin-1-ylmethyl)indol-2-one |
|---|---|
Fórmula molecular |
C20H22N4O2S |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
(3Z)-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)-1-(piperidin-1-ylmethyl)indol-2-one |
InChI |
InChI=1S/C20H22N4O2S/c1-2-10-23-19(26)17(21-20(23)27)16-14-8-4-5-9-15(14)24(18(16)25)13-22-11-6-3-7-12-22/h2,4-5,8-9H,1,3,6-7,10-13H2,(H,21,27)/b17-16- |
Clave InChI |
CHOGPYVVDUOIBE-MSUUIHNZSA-N |
SMILES isomérico |
C=CCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CN4CCCCC4)/NC1=S |
SMILES |
C=CCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CN4CCCCC4)NC1=S |
SMILES canónico |
C=CCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CN4CCCCC4)NC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione](/img/structure/B303348.png)






![N-(2-iodo-4,5-dimethoxybenzyl)-N-[(4-iodo-1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]amine](/img/structure/B303360.png)

![1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one](/img/structure/B303363.png)
![tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate](/img/structure/B303364.png)

